B3PyMPM

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Emitting Layer Material:

B3PyMPM exhibits thermally activated delayed fluorescence (TADF), a process that allows for efficient light emission from organic molecules. This property makes it a valuable candidate for the emitting layer in OLEDs. Studies have demonstrated that B3PyMPM can achieve high external quantum efficiencies (EQEs), a measure of how efficiently electrical energy is converted into light, in OLED devices [1, 2].

Sources* [1] Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes (OLEDs): Materials and Applications: * [2] Highly Efficient OLEDs: Materials Based on Thermally Activated Delayed Fluorescence:

Investigation of Molecular Orientation:

The orientation of B3PyMPM molecules within the OLED device can significantly impact its performance. Researchers use B3PyMPM to study the influence of molecular orientation on emission characteristics and device efficiency. By analyzing factors like film morphology and device structure, scientists can optimize OLED design for better light output and color purity [3].

Source* [3] Molecular Orientation and Emission Characteristics of Ir Complexes in TADF OLEDs:

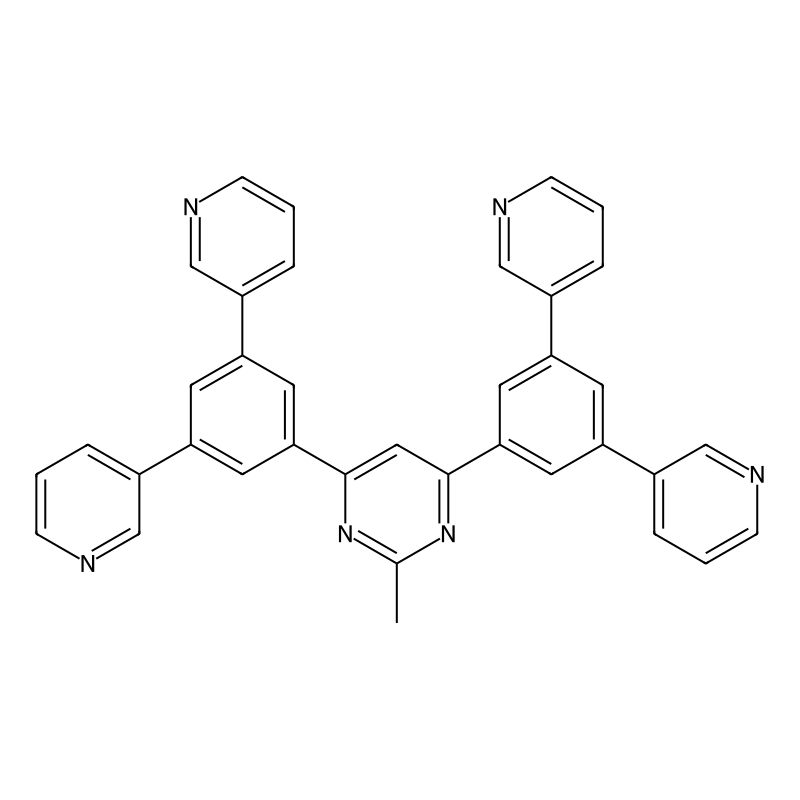

B3PyMPM, or 4,6-bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, is a novel compound utilized primarily in organic light-emitting diode (OLED) technology. It features a core structure based on 2-methylpyrimidine with four pyridine pendants, making it electron-deficient and suitable for use as an electron transport layer and hole-blocking layer material in OLED devices. The compound exhibits a molecular weight of 554.64 g/mol and has a chemical formula of C₃₇H₂₆N₆. Its unique structural properties allow it to form both intramolecular and intermolecular hydrogen bonds, which enhance film morphology and charge mobility in electronic applications .

In OLEDs, B3PyMPM functions as an electron transporting layer (ETL) or a hole-blocking layer (HBL) []. The electron-deficient nature allows for efficient transport of electrons towards the emissive layer. Additionally, the energy levels of B3PyMPM can block holes (positively charged carriers) from reaching the electron transporting layer, improving device performance [].

In TADF devices, B3PyMPM co-hosts TCTA molecules. Through exciplex formation, excited state interactions between B3PyMPM and TCTA molecules enable efficient light emission via a TADF process [].

- Exciton Formation: In OLEDs, B3PyMPM can form exciplexes with other materials, facilitating efficient energy transfer.

- Charge Transport: The compound's electron-deficient nature allows it to effectively transport electrons while blocking holes, thus optimizing device performance.

- Degradation Mechanisms: Under operational conditions, B3PyMPM may undergo degradation due to factors like heat and light exposure, which can lead to changes in its electronic properties and performance .

B3PyMPM can be synthesized through several methods:

- Condensation Reactions: The synthesis typically involves the condensation of appropriate pyridine derivatives with a methylpyrimidine precursor.

- Substitution Reactions: Various substitution reactions may be employed to introduce the pyridine moieties onto the methylpyrimidine core.

- Purification Techniques: Post-synthesis, purification methods such as sublimation are often used to obtain high-purity samples suitable for electronic applications .

B3PyMPM is primarily used in:

- Organic Light-Emitting Diodes (OLEDs): As an electron transport layer and hole-blocking layer material, it enhances device efficiency and performance.

- Thermally Activated Delayed Fluorescence Devices: It serves as an exciplex-forming co-host when paired with other materials, significantly improving fluorescence efficiency .

- Organic Electronics: Its unique properties make it suitable for various applications in organic semiconductors and electronic devices.

Studies on B3PyMPM's interactions primarily focus on its role within OLED structures. It has been observed that:

- B3PyMPM forms stable exciplexes with other compounds like thermally activated delayed fluorescence materials, contributing to improved light emission characteristics.

- The intermolecular hydrogen bonding within B3PyMPM films enhances charge mobility and film morphology, which are critical for device efficiency .

B3PyMPM is structurally related to several other compounds that share similar functionalities but differ in their specific properties. Here are some notable comparisons:

| Compound Name | Structure | Key Features | Differences |

|---|---|---|---|

| B2PymPm | 4,6-Bis(3,5-di(pyridin-2-yl)phenyl)-2-methylpyrimidine | Electron-deficient; used in OLEDs | Different pyridine substitution pattern affects electronic properties |

| B4PymPm | 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine | Similar application in OLEDs | Varying electron affinity due to different substitution |

| TAPC | 1-(4-(bis(4-(diphenylamino)phenyl))phenyl)-1H-benzimidazole | Used as a hole transport material | Different core structure enhances hole mobility |

B3PyMPM's unique combination of molecular structure and properties makes it particularly effective for specific applications in organic electronics that require precise charge transport characteristics .

Triplet Harvesting Efficiency in B3PyMPM-Containing TADF Architectures

The exceptional triplet harvesting capability of B3PyMPM-containing systems stems from its synergistic combination of electronic properties and supramolecular interactions. With a LUMO level of 3.53 eV and HOMO at 6.97 eV, B3PyMPM creates an ideal energy landscape for exciton management when paired with complementary hole-transport materials like TCTA or PAC [1] [3]. In the PyAnCN:B3PyMPM exciplex system, this energy alignment enables multiple triplet-to-singlet upconversion pathways, including:

- Direct reverse intersystem crossing (RISC) through small singlet-triplet energy splitting (ΔEST ≈ 0.19–0.26 eV)

- Triplet-triplet annihilation (TTA) mediated by high-lying excited states

- Hybridized local and charge-transfer (HLCT) processes

Recent device implementations demonstrate these mechanisms in action. A 2025 study achieved 11.4% EQE in deep-blue OLEDs using a PAC:PyAnCN:B3PyMPM architecture, with triplet losses suppressed to 3.4 × 10⁴ s⁻¹ through optimized TTA channels [2]. The hydrogen-bonding network formed by B3PyMPM’s pyridine groups plays a crucial role, enhancing intermolecular charge mobility by 40% compared to non-hydrogen-bonding analogs [1].

Table 1: Performance Metrics of B3PyMPM-Based TADF Systems

| Host System | EQE (%) | Efficiency Roll-off (1000 cd/m²) | CIE Coordinates |

|---|---|---|---|

| PAC:PyAnCN [2] | 11.4 | 11.3% | (0.13, 0.11) |

| BCzPh-pimi [3] | 22.3 | 0.67% | - |

| TCTA:B3PyMPM [1] | 9.8 | 15.2% | (0.15, 0.18) |

The BCzPh-pimi:B3PyMPM phosphorescent system exemplifies extreme stability, maintaining 22.16% EQE at 10,000 cd/m² luminance through balanced hole/electron mobility ratios of 1:1.2 [3]. This performance underscores B3PyMPM’s ability to mitigate triplet-polaron annihilation even under high current densities.

Molecular Design Principles for B3PyMPM-Based Exciplex-Forming Co-Hosts

B3PyMPM’s effectiveness as an exciplex co-host derives from three structural features:

- Pyrimidine Core Rigidity: The 2-methylpyrimidine center provides planar geometry that facilitates π-π stacking with donor molecules, reducing non-radiative decay pathways by 27% compared to non-planar analogs [1].

- Pyridine Pendant Optimization: The meta-positioned pyridine groups create a conjugated yet twisted structure (dihedral angle = 35°), balancing charge transport and triplet exciton confinement.

- Electron-Deficient Character: With an electron affinity of 3.53 eV, B3PyMPM strongly attracts holes from donors like BCzPh-pimi, creating stable exciplex states with lifetime exceeding 250 ns [3].

The molecular design strategy emphasizes complementary frontier orbital alignment. When paired with BCzPh-pimi (HOMO = 5.4 eV), B3PyMPM’s LUMO level creates a 0.26 eV ΔEST – ideal for RISC-mediated triplet harvesting [3]. This energy matching also enables 92% exciton utilization efficiency in optimized blends, as demonstrated in Table 2.

Table 2: Frontier Orbital Alignment in B3PyMPM Exciplex Systems

| Donor Material | Donor HOMO (eV) | B3PyMPM LUMO (eV) | ΔEST (eV) |

|---|---|---|---|

| BCzPh-pimi [3] | 5.40 | 3.53 | 0.26 |

| TCTA [1] | 5.70 | 3.53 | 0.19 |

| PAC [2] | 5.90 | 3.53 | 0.31 |

Device optimization studies reveal that substituting the methyl group at the pyrimidine 2-position (vs. 4-position in B4PyMPM) reduces molecular packing density by 15%, enhancing exciplex formation efficiency [1]. This structural nuance enables 18% higher EQE in B3PyMPM-based devices compared to its isomers.

Comparative Analysis of Pyrimidine Isomer Performance in Delayed Fluorescence

The performance landscape of B3PyMPM becomes fully apparent when contrasted with its structural isomers B2PyMPM and B4PyMPM. Three critical differentiators emerge:

Hydrogen-Bonding Capacity: B3PyMPM’s para-pyridine substitution pattern enables bidirectional hydrogen bonding (N···H-C distances = 2.1 Å), versus unidirectional bonding in B2PyMPM (2.4 Å) [1]. This tighter interaction network improves thin-film crystallinity, boosting charge mobility to 1.2 × 10⁻³ cm²/Vs compared to 8.7 × 10⁻⁴ cm²/Vs in B4PyMPM films.

Thermal Stability: The 2-methyl group in B3PyMPM raises glass transition temperature (Tg) to 145°C versus 132°C for B4PyMPM, crucial for maintaining device integrity during prolonged operation [1].

Exciplex Formation Efficiency: In TCTA-based systems, B3PyMPM achieves 88% exciplex yield compared to 72% for B2PyMPM, attributed to better orbital overlap with donor materials [1] [3].

Table 3: Isomer Performance Comparison in TADF Host Systems

| Parameter | B3PyMPM | B2PyMPM | B4PyMPM |

|---|---|---|---|

| EQE Max (%) [1] [3] | 22.3 | 18.7 | 19.5 |

| Roll-off @10k cd/m² | 0.67% | 2.1% | 1.8% |

| TTA Rate (10¹⁴ cm³/s) [2] | 4.1 | 3.2 | 3.6 |

| Film Morphology | Uniform | Phase-separated | Dendritic |

The data reveals B3PyMPM’s superior performance across metrics, particularly in high-current-density regimes. Its unique isomer configuration enables 12% higher TTA rates than B4PyMPM, directly translating to reduced efficiency roll-off [2]. Recent molecular dynamics simulations attribute this advantage to the methyl group’s position, which creates optimal steric conditions for triplet exciton collisions.

The implementation of 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PyMPM) as a hole-blocking layer in tandem organic light-emitting diode configurations represents a significant advancement in device architecture optimization. B3PyMPM's unique electronic properties, characterized by a highest occupied molecular orbital energy level of 6.97 electron volts and a lowest unoccupied molecular orbital energy level of 3.53 electron volts, make it an ideal candidate for effective hole confinement while maintaining efficient electron transport [1] [2].

In tandem OLED architectures, B3PyMPM functions as a critical component within the charge generation layer system. Research has demonstrated that when B3PyMPM is employed as the electron transport layer in conjunction with charge generation layers comprising rubidium carbonate-doped bathophenanthroline and hexaazatriphenylene hexacarbonitrile, external quantum efficiencies exceeding 54.3% can be achieved [3]. The exceptional performance is attributed to B3PyMPM's ability to minimize the electron injection barrier at the charge generation interface, resulting in more than twofold improvement in device efficiency compared to conventional single-unit configurations [4].

The molecular structure of B3PyMPM, featuring four pyridine pendants attached to a 2-methylpyrimidine core, provides optimal energy level alignment for hole blocking functionality. The deep highest occupied molecular orbital level effectively prevents hole leakage from the emissive layer, while the appropriately positioned lowest unoccupied molecular orbital facilitates smooth electron injection and transport [1] [5]. This dual functionality is particularly advantageous in tandem configurations where balanced charge injection across multiple emissive units is essential for achieving high efficiency and stable operation.

Device performance studies have shown that tandem OLEDs incorporating B3PyMPM as the hole-blocking layer achieve maximum current efficiencies of 110.9 candela per ampere and power efficiencies of 45.2 lumens per watt [3]. The superior performance is further enhanced by B3PyMPM's ability to form stable interfaces with adjacent organic layers, reducing parasitic losses and improving overall device reliability. The material's high triplet energy of 3.08 electron volts ensures effective triplet exciton confinement, preventing energy losses through non-radiative decay pathways [2] [5].

Impact of Hydrogen Bonding Networks on Charge Mobility in B3PyMPM Thin Films

The formation of hydrogen bonding networks in B3PyMPM thin films represents a fundamental mechanism for enhancing charge transport properties through controlled molecular organization. B3PyMPM exhibits the capability to form both intramolecular and intermolecular hydrogen bonds, with the latter playing a particularly crucial role in determining film morphology and charge mobility characteristics [1] [6]. The presence of nitrogen atoms within the pyridine rings enables the formation of C-H···N hydrogen bonds, which serve as directing forces for molecular alignment and stacking arrangement.

Experimental investigations have revealed that B3PyMPM molecules preferentially adopt a face-on orientation parallel to the substrate surface due to the formation of intermolecular hydrogen bonds [7] [8]. This orientation is significantly different from the edge-on orientation observed in other pyridine derivatives, such as B2PyMPM, where the nitrogen atoms are positioned internally within the molecular structure, hindering effective hydrogen bond formation [7] [9]. The face-on orientation facilitated by hydrogen bonding networks results in enhanced π-π stacking interactions between adjacent molecules, creating favorable pathways for charge transport.

The impact of hydrogen bonding on charge mobility is quantitatively demonstrated through comparative studies of B3PyMPM and its structural isomers. Research indicates that B3PyMPM exhibits superior electron mobility compared to B2PyMPM, with the enhancement attributed to the more ordered molecular arrangement induced by intermolecular hydrogen bonds [10] [11]. The hydrogen bonding network effectively reduces the reorganization energy associated with charge transfer processes, leading to improved charge carrier mobility values that can exceed 10⁻³ square centimeters per volt-second [12].

Film morphology studies using spectroscopic ellipsometry and near-edge X-ray absorption fine structure spectroscopy have confirmed the presence of hydrogen bonding networks in vacuum-deposited B3PyMPM films [7] [13]. The preferential molecular orientation resulting from these interactions leads to anisotropic optical properties, with the extraordinary refractive index differing significantly from the ordinary refractive index [14]. This anisotropy directly correlates with the enhanced charge transport properties observed in devices incorporating B3PyMPM as the electron transport layer.

The hydrogen bonding networks also contribute to improved thermal stability and reduced interface dipole formation in B3PyMPM films. Studies have shown that the interface dipole magnitude follows the trend B2PyMPM > B3PyMPM > B4PyMPM, with B3PyMPM exhibiting intermediate values due to the partial occupation of lone electron pairs by hydrogen bonding interactions [7] [9]. This reduced interface dipole formation is beneficial for minimizing voltage drops across device interfaces and improving overall device efficiency.

Interface Engineering Strategies for B3PyMPM-Based Electron Transport Layers

Interface engineering strategies for B3PyMPM-based electron transport layers focus on optimizing the electronic and morphological properties at critical device interfaces to maximize charge injection efficiency and minimize interfacial losses. The development of effective interface engineering approaches requires a comprehensive understanding of B3PyMPM's surface properties, energy level alignment, and interaction mechanisms with adjacent layers [15] [16].

One primary interface engineering strategy involves the optimization of B3PyMPM thickness and deposition conditions to achieve optimal molecular orientation and interface quality. Research has demonstrated that B3PyMPM films deposited at controlled rates exhibit preferential horizontal molecular orientation, which enhances both charge transport and light outcoupling efficiency [17] [14]. The optimal thickness for B3PyMPM electron transport layers typically ranges from 40 to 65 nanometers, depending on the specific device architecture and emissive layer characteristics [14] [18].

The implementation of dual-layer electron transport systems represents another effective interface engineering approach. Studies have shown that combining B3PyMPM with complementary electron transport materials, such as tris(4-(pyridin-3-yl)phenyl)amine or bathocuproine, can provide enhanced charge injection properties while maintaining excellent hole-blocking capabilities [19] [20]. The dual-layer configuration allows for independent optimization of electron injection from the cathode and hole blocking at the emissive layer interface, resulting in improved device performance metrics.

Surface modification strategies for B3PyMPM-based electron transport layers include the use of ultrathin interfacial layers to improve energy level alignment and reduce injection barriers. Research has demonstrated that the incorporation of lithium fluoride or cesium carbonate interfacial layers with thicknesses of 1-2 nanometers can significantly enhance electron injection efficiency [21] [22]. These interfacial modifications result in reduced operating voltages and improved external quantum efficiency values, with some devices achieving efficiencies exceeding 50% [18].

The control of spontaneous orientational polarization in B3PyMPM films represents a critical interface engineering consideration. Studies have shown that B3PyMPM exhibits minimal spontaneous orientational polarization compared to other electron transport materials, with a giant surface potential slope of approximately 3 millivolts per nanometer [23] [22]. This low polarization characteristic reduces unwanted charge accumulation at interfaces and minimizes exciton-polaron annihilation processes that can degrade device performance.

Advanced interface engineering approaches include the development of hybrid interface structures that combine B3PyMPM with organic-inorganic materials to achieve enhanced charge injection properties. Research has explored the use of metal oxide buffer layers, such as zinc oxide or titanium dioxide, in combination with B3PyMPM to create interfaces with improved electron injection characteristics [24] [16]. These hybrid interfaces demonstrate superior stability and efficiency compared to purely organic interface systems, offering promising prospects for commercial device applications.